molecular formula C12H12Cl2N2O3S B2815861 {2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol CAS No. 343372-85-0

{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol

Cat. No.: B2815861
CAS No.: 343372-85-0
M. Wt: 335.2
InChI Key: RLMZAKGBCZMVDO-UHFFFAOYSA-N
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Description

{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol is a complex organic compound that features a sulfonyl group attached to a dichlorobenzyl moiety, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The sulfonylation step can be achieved using sulfonyl chlorides in the presence of a base, such as triethylamine, to introduce the sulfonyl group onto the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of {2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl group and the imidazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-[(2,6-dichlorophenyl)methylsulfonyl]-3-methylimidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O3S/c1-16-8(6-17)5-15-12(16)20(18,19)7-9-10(13)3-2-4-11(9)14/h2-5,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMZAKGBCZMVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)CC2=C(C=CC=C2Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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